Cas no 15145-38-7 (n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)

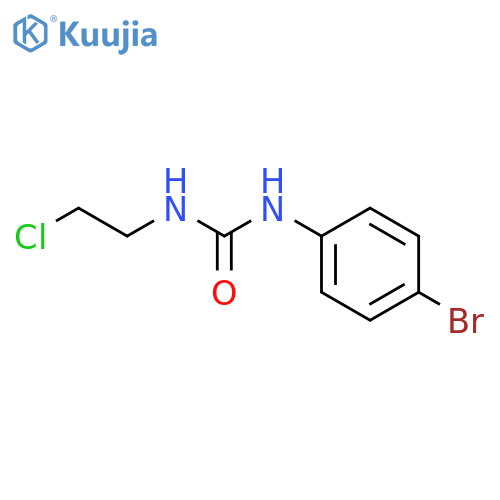

15145-38-7 structure

商品名:n-(4-Bromophenyl)-n'-(2-chloroethyl)urea

CAS番号:15145-38-7

MF:C9H10BrClN2O

メガワット:277.545500278473

MDL:MFCD08444007

CID:235459

PubChem ID:267832

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromophenyl)-1-(2-chloroethyl)urea

- 1-(4-bromophenyl)-3-(2-chloroethyl)urea

- N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

- urea,n-(4-bromophenyl)-n'-(2-chloroethyl)

- SCHEMBL17912894

- n-(4-bromophenyl)-n-(2-chloroethyl)urea

- NSC107548

- 15145-38-7

- MFCD08444007

- AKOS005072257

- DA-0802

- urea, n-(4-bromophenyl)-n'-(2-chloroethyl)-

- DTXSID20296084

- NSC 107548

- CHEMBL161784

- NSC-107548

- FT-0680916

- J-503252

- CS-0328667

- DS-013829

- n-(4-Bromophenyl)-n'-(2-chloroethyl)urea

-

- MDL: MFCD08444007

- インチ: InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14)

- InChIKey: WEBSBVNASIARDC-UHFFFAOYSA-N

- ほほえんだ: ClCCNC(NC1=CC=C(Br)C=C1)=O

計算された属性

- せいみつぶんしりょう: 275.96700

- どういたいしつりょう: 275.967

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- 密度みつど: 1.582

- ゆうかいてん: 172-174°C

- ふってん: 343.5°C at 760 mmHg

- フラッシュポイント: 161.5°C

- 屈折率: 1.615

- PSA: 41.13000

- LogP: 3.27330

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea セキュリティ情報

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB236558-25 g |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |

15145-38-7 | 95% | 25 g |

€1,638.60 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399337-1g |

1-(4-Bromophenyl)-3-(2-chloroethyl)urea |

15145-38-7 | 95+% | 1g |

¥958 | 2023-04-15 | |

| abcr | AB236558-5 g |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |

15145-38-7 | 95% | 5 g |

€478.80 | 2023-07-20 | |

| abcr | AB236558-10g |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |

15145-38-7 | 95% | 10g |

€769.30 | 2025-02-13 | |

| TRC | B626400-50mg |

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea |

15145-38-7 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Alichem | A019121726-5g |

1-(4-Bromophenyl)-3-(2-chloroethyl)urea |

15145-38-7 | 95% | 5g |

400.00 USD | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399337-10g |

1-(4-Bromophenyl)-3-(2-chloroethyl)urea |

15145-38-7 | 95+% | 10g |

¥3154 | 2023-04-15 | |

| abcr | AB236558-5g |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |

15145-38-7 | 95% | 5g |

€478.80 | 2025-02-13 | |

| abcr | AB236558-25g |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |

15145-38-7 | 95% | 25g |

€1638.60 | 2025-02-13 | |

| A2B Chem LLC | AA76732-25g |

Urea, N-(4-bromophenyl)-N'-(2-chloroethyl)- |

15145-38-7 | >95% | 25g |

$1284.00 | 2024-04-20 |

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

15145-38-7 (n-(4-Bromophenyl)-n'-(2-chloroethyl)urea) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 506-17-2(cis-Vaccenic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15145-38-7)n-(4-Bromophenyl)-n'-(2-chloroethyl)urea

清らかである:99%

はかる:10g

価格 ($):281.0